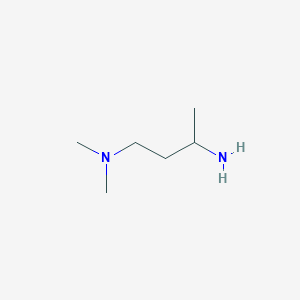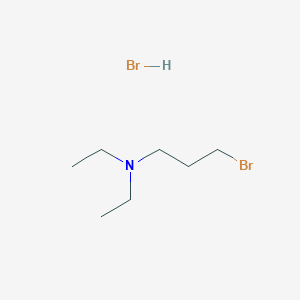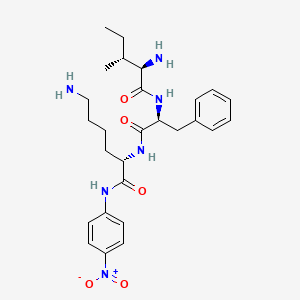
H-D-Ile-Phe-Lys-Pna
Overview
Description
H-D-Ile-Phe-Lys-Pna, also known as D-Isoleucyl-L-Phenylalanyl-L-Lysine p-nitroanilide, is a synthetic peptide substrate. It is widely used in biochemical research, particularly in the study of proteolytic enzymes such as plasmin and tryptase. This compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured to assess enzyme activity .
Biochemical Analysis
Biochemical Properties
H-D-Ile-Phe-Lys-Pna serves as a highly specific substrate for human plasmin, a serine protease involved in the fibrinolysis pathway . The compound interacts with plasmin by binding to its active site, allowing researchers to measure plasmin activity through the release of p-nitroaniline, which can be quantified spectrophotometrically . Additionally, this compound is cleaved by transmembrane tryptase, indicating its utility in studying various proteolytic enzymes .
Cellular Effects
This compound influences cellular processes by serving as a substrate for proteases that play critical roles in cell signaling and metabolism. For instance, the cleavage of this compound by plasmin can impact the regulation of fibrin degradation, affecting processes such as wound healing and tissue remodeling . The compound’s interaction with proteases can also modulate gene expression and cellular metabolism by influencing the availability of active enzymes and their substrates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with proteases like plasmin. The compound’s peptide sequence allows it to fit into the active site of plasmin, where it undergoes hydrolysis, releasing p-nitroaniline . This reaction not only serves as a measure of enzyme activity but also provides insights into the enzyme’s specificity and catalytic efficiency . The inhibition or activation of plasmin by this compound can lead to changes in gene expression and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable under specific storage conditions, typically at -20°C, but may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the activity of this compound can decrease over time, impacting its effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for plasmin without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, potentially disrupting normal cellular functions and leading to adverse outcomes . Threshold effects have been observed, where the compound’s activity plateaus or decreases beyond a certain concentration .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis and fibrinolysis. The compound interacts with enzymes such as plasmin and transmembrane tryptase, which play roles in the degradation of fibrin and other proteins . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution can affect its localization and accumulation, influencing its activity and function . Studies have shown that this compound can accumulate in certain cellular compartments, impacting its availability for enzymatic reactions .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it interacts with proteases and other biomolecules . This localization can affect the compound’s activity and function, as well as its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ile-Phe-Lys-Pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
H-D-Ile-Phe-Lys-Pna primarily undergoes enzymatic cleavage reactions. The peptide bond between lysine and p-nitroaniline is hydrolyzed by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Enzymes: Plasmin, tryptase, and other serine proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer, typically at physiological pH (7.4).
Detection: The release of p-nitroaniline is monitored at 405 nm using a spectrophotometer
Major Products
The major product of the enzymatic reaction involving this compound is p-nitroaniline, which serves as a quantitative marker for enzyme activity .
Scientific Research Applications
H-D-Ile-Phe-Lys-Pna is extensively used in various fields of scientific research:
Biochemistry: As a substrate for studying the activity of proteolytic enzymes such as plasmin and tryptase
Medicine: In the development of diagnostic assays for coagulation disorders and other conditions involving protease activity
Pharmacology: For screening potential inhibitors of proteolytic enzymes, aiding in drug discovery
Industrial Applications: In quality control processes for pharmaceutical products that involve protease activity
Mechanism of Action
H-D-Ile-Phe-Lys-Pna functions as a chromogenic substrate for proteolytic enzymes. Upon cleavage by the enzyme, the peptide bond between lysine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .
Comparison with Similar Compounds
Similar Compounds
H-D-Ile-Phe-Lys-AMC: A fluorogenic substrate that releases 7-amino-4-methylcoumarin upon enzymatic cleavage.
H-D-Ile-Phe-Lys-pNA trifluoroacetate: A variant of this compound with a trifluoroacetate counterion.
H-D-Ile-Phe-Lys-βNA: A substrate that releases β-naphthylamine upon cleavage.
Uniqueness
This compound is unique due to its chromogenic properties, allowing for easy and quantitative measurement of enzyme activity through the release of p-nitroaniline. This makes it particularly valuable in diagnostic assays and research applications where precise quantification of protease activity is required .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O5/c1-3-18(2)24(29)27(36)32-23(17-19-9-5-4-6-10-19)26(35)31-22(11-7-8-16-28)25(34)30-20-12-14-21(15-13-20)33(37)38/h4-6,9-10,12-15,18,22-24H,3,7-8,11,16-17,28-29H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t18-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVLFJQPHXESFM-IBURTVSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




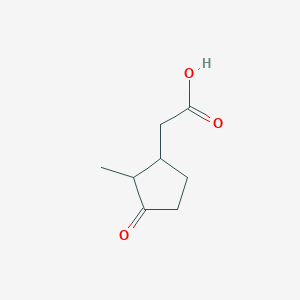



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

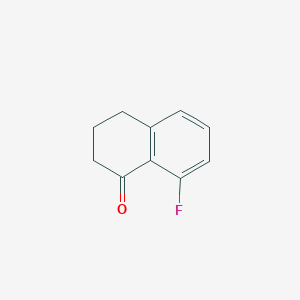
![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)
